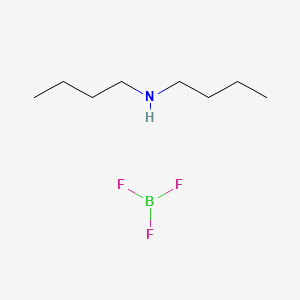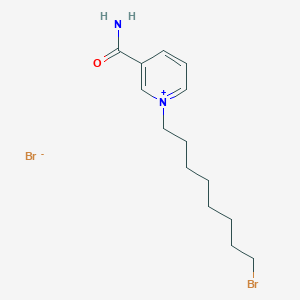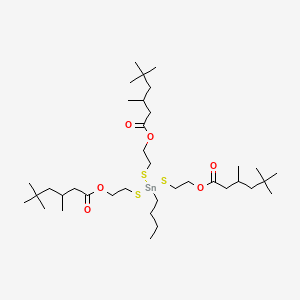
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) is a complex organotin compound with the molecular formula C37H72O6S3Sn and a molecular weight of 827.87 g/mol . This compound is characterized by its unique structure, which includes a butylstannylidyne core bonded to three thioethylene groups, each further connected to 3,5,5-trimethylhexanoate moieties .
Métodos De Preparación
The synthesis of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves multiple steps. The primary synthetic route includes the reaction of butylstannylidyne with thioethylene and 3,5,5-trimethylhexanoic acid under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioethylene groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thioethylene groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its organotin core and thioethylene groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) can be compared with other organotin compounds such as:
- (Dimethylstannylene)bis(thioethane-1,2-diyl)dinonan-1-oate
- (Dibutylstannylene)bis(thioethylene)dipalmitate
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of butylstannylidyne and thioethylene groups in (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) provides distinct chemical properties and reactivity, making it valuable for specific applications .
Propiedades
Número CAS |
68298-43-1 |
|---|---|
Fórmula molecular |
C37H72O6S3Sn |
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
2-[butyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;1-3-4-2;/h3*9,14H,5-8H2,1-4H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
DSPHQOAUZNUHDJ-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Sn](SCCOC(=O)CC(C)CC(C)(C)C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


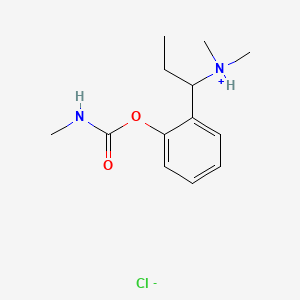
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
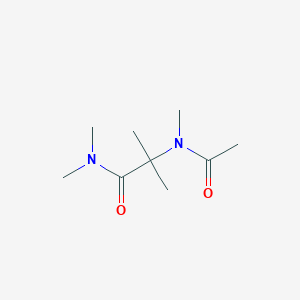

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
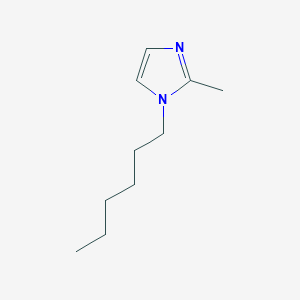
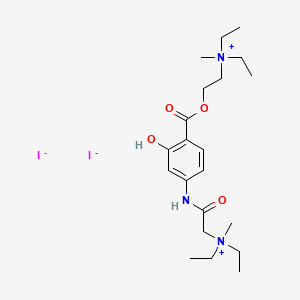
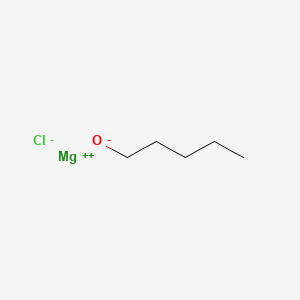
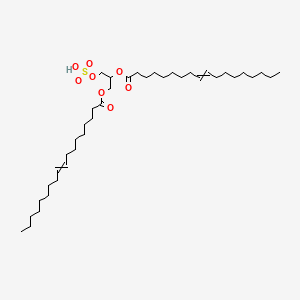
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
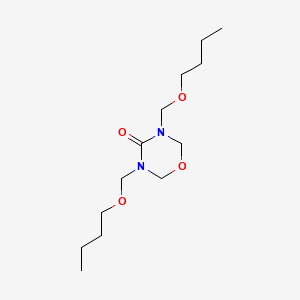
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
